3-ethylsulfonyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide
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Overview
Description
“3-ethylsulfonyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide” is an organic compound with the molecular formula C18H16N2O5S. It belongs to the class of compounds known as benzamides .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides are typically synthesized from benzoic acids or their derivatives .Molecular Structure Analysis
The compound contains several functional groups, including an ethylsulfonyl group, a benzamide group, and a 2-methyl-1,3-dioxoisoindol-4-yl group. These groups contribute to the compound’s reactivity and properties .Chemical Reactions Analysis
Benzamides, in general, are known to participate in a variety of chemical reactions, including oxidation, reduction, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzamides typically have high melting points and are usually soluble in common organic solvents .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds related to 3-ethylsulfonyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide, exploring their chemical structures and properties. For instance, studies have detailed the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, highlighting their potential as selective class III agents with electrophysiological activity (Morgan et al., 1990). Similarly, the crystallization and structural analysis of compounds containing the ethylsulfonamide moiety provide insights into their molecular conformations (Rehman et al., 2011).
Electrophysiological and Antiarrhythmic Activity
Compounds structurally related to this compound have been evaluated for their electrophysiological and antiarrhythmic activities. Research demonstrates the potential of these compounds as class III antiarrhythmic agents, showing significant effects in in vitro and in vivo models (Ellingboe et al., 1992).
Antimicrobial and Antifungal Action
The exploration of sulfonyl-substituted nitrogen-containing heterocyclic systems has extended to the synthesis and evaluation of their antimicrobial and antifungal activities. For example, derivatives of 1,3,4-thiadiazoles have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, identifying compounds with high antimicrobial activity for further investigation (Sych et al., 2019).
Insecticidal Activity
Studies have also investigated the insecticidal properties of novel compounds, such as flubendiamide, which exhibits strong activity against lepidopterous pests. This research highlights the unique chemical structures and potential modes of action of these compounds, contributing to integrated pest management programs (Tohnishi et al., 2005).
Catalytic Systems and Chemical Reactions
Research has delved into the development of novel catalytic systems and chemical reactions involving sulfonamides and related compounds. For instance, the use of sulfonic acid functionalized imidazolium salts with FeCl3 has been shown to efficiently catalyze the synthesis of benzimidazoles, demonstrating the versatility of these catalytic systems in organic synthesis (Khazaei et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-ethylsulfonyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-3-26(24,25)12-7-4-6-11(10-12)16(21)19-14-9-5-8-13-15(14)18(23)20(2)17(13)22/h4-10H,3H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUJYEQDIHJHFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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